molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester

Cat. No.: B2812152
CAS No.: 2377607-72-0
M. Wt: 375.32
InChI Key: MQFMPDZHZHJVPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DCM. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and esters, which can be further utilized in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to form stable complexes and participate in coupling reactions makes it a valuable tool in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMPDZHZHJVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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